
n-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide is a synthetic compound that features both imidazole and pyrrole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation reaction of 1,2-diamines with aldehydes or ketones.
Introduction of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using halogenated propyl derivatives.
Formation of the Pyrrole Moiety: The pyrrole ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The pyrrole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the coupling of the imidazole and pyrrole moieties through an amidation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted pyrrole derivatives.
Applications De Recherche Scientifique
N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The brominated pyrrole moiety can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The compound may inhibit specific enzymes or disrupt cellular processes by binding to DNA or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine: Shares the imidazole and propyl chain but lacks the pyrrole and bromine moieties.
4-Bromo-1H-pyrrole-2-carboxamide: Contains the pyrrole and bromine moieties but lacks the imidazole and propyl chain.
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide is unique due to the combination of imidazole and pyrrole rings, along with the bromine substitution. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H13BrN4O |
|---|---|
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
4-bromo-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H13BrN4O/c12-9-6-10(15-7-9)11(17)14-2-1-4-16-5-3-13-8-16/h3,5-8,15H,1-2,4H2,(H,14,17) |
Clé InChI |
JWKMBADWOGXTRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CCCNC(=O)C2=CC(=CN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione](/img/structure/B14898341.png)

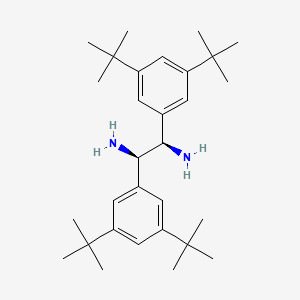
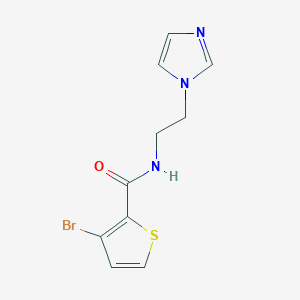
![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)
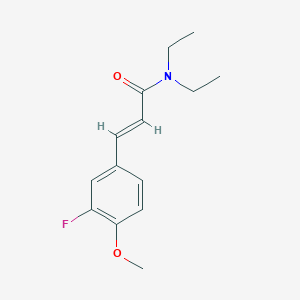
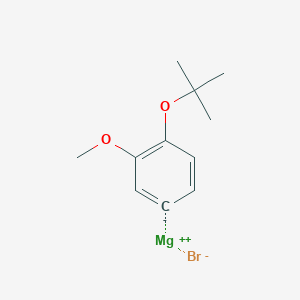
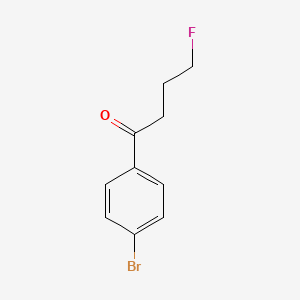
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)


